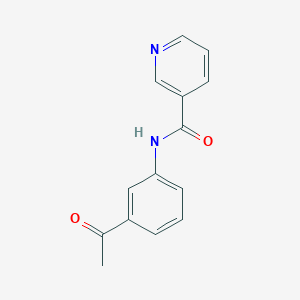
4-(1H-tetrazol-5-yl)aniline
Vue d'ensemble
Description
4-(1H-tetrazol-5-yl)aniline is a compound with the molecular formula C7H7N5 and a molecular weight of 161.16 . It is used to prepare dyes and is industrially used in natural gas and refinery process streams. It also finds use in the polymer industry as monomers .
Molecular Structure Analysis
The molecular structure of 4-(1H-tetrazol-5-yl)aniline consists of a benzene ring attached to a tetrazole ring via an amine group . The tetrazole ring is a five-membered ring with four nitrogen atoms and one carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving 4-(1H-tetrazol-5-yl)aniline are not available, tetrazoles are known to participate in various chemical reactions due to their high nitrogen content .Physical And Chemical Properties Analysis
4-(1H-tetrazol-5-yl)aniline is a solid compound . It has a molecular weight of 161.16 g/mol and is slightly soluble in water .Applications De Recherche Scientifique
Medicinal Chemistry
Application Summary
Tetrazoles, including “4-(2H-tetrazol-5-yl)aniline”, are of interest in medicinal chemistry due to their diverse biological applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Methods of Application
The synthesis of tetrazole derivatives involves various approaches using (1) triethyl orthoformate and sodium azide, (2) alcohols and aldehydes, and (3) isocyanides .
Results or Outcomes
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Dye Manufacturing
Application Summary
“4-(2H-tetrazol-5-yl)aniline” is used in the preparation of dyes . The compound’s aromatic structure and the presence of the amine group make it a suitable candidate for the synthesis of various dyes.
Methods of Application
The specific method of application can vary based on the type of dye being synthesized. Typically, the compound can be used as a starting material in a series of chemical reactions to produce the desired dye.
Results or Outcomes
The outcome of this application is the production of various dyes. The specific properties of the resulting dye (such as color, lightfastness, and washfastness) can depend on the specific synthesis process and the other compounds used in the reaction .
Industrial Applications
Application Summary
“4-(2H-tetrazol-5-yl)aniline” finds use in natural gas and refinery process streams . It is also used in the polymer industry as a monomer .
Methods of Application
In the context of natural gas and refinery processes, the compound can be used in various ways depending on the specific application. In the polymer industry, it can be polymerized with other monomers to create various types of polymers.
Results or Outcomes
The outcomes of these applications can include improved efficiency in natural gas and refinery processes, as well as the production of various types of polymers .
Synthesis of Biological Agents
Application Summary
“4-(2H-tetrazol-5-yl)aniline” is used in the synthesis of new biological agents . A series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized .
Methods of Application
The specific method of application can vary based on the type of biological agent being synthesized. Typically, the compound can be used as a starting material in a series of chemical reactions to produce the desired biological agent .
Results or Outcomes
The synthesized compounds were screened for their antibacterial, anticancer and anti-TB activities . Among the synthesized compounds, 6c and 6b showed a significant cytotoxic effect with the least IC50 value of 8.47±0.09 μg/mL and 13.58±0.08 μg/mL which is almost close to the standard drug (7.60±0.13 μg/mL) due to the electron-withdrawing methoxy group .
Click Chemistry
Application Summary
“4-(2H-tetrazol-5-yl)aniline” is used in click chemistry . Click chemistry is a term that was introduced by K. Barry Sharpless in 2001 to describe reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .
Methods of Application
The specific method of application can vary based on the type of click chemistry reaction being performed. Typically, the compound can be used as a starting material in a series of chemical reactions to produce the desired product .
Results or Outcomes
The outcomes of these applications can include the production of various compounds with a wide range of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2H-tetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPONJJKCBOJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360113 | |
| Record name | 4-(1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-tetrazol-5-yl)aniline | |
CAS RN |
46047-18-1 | |
| Record name | 4-(1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-1,2,3,4-tetrazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)
![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)
![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)



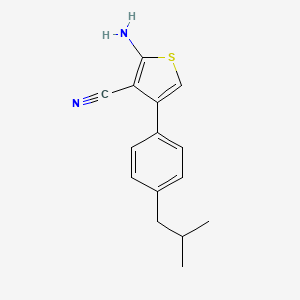
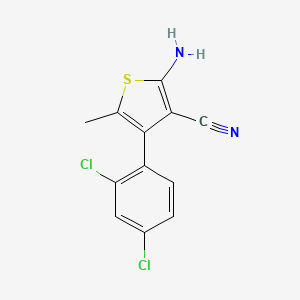
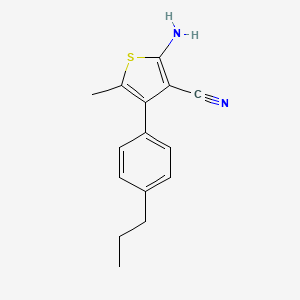
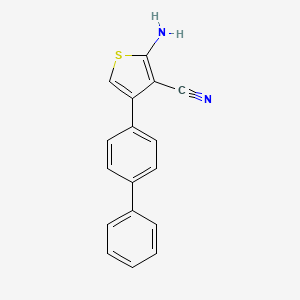
![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)


